N-(3-methylbutyl)-4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzamide
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Overview
Description
N-(3-methylbutyl)-4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzamide is a complex organic compound with a molecular formula of C21H21N5O2S and a molecular weight of 407.49 This compound belongs to the class of heterocyclic compounds, specifically those containing a thiadiazole ring fused with a quinazoline moiety
Mechanism of Action
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. Compounds with similar structures, such as 1,3,4-thiadiazole derivatives, have been shown to interact with their targets through various mechanisms, including binding to specific receptors or enzymes, inhibiting specific biochemical pathways, or inducing changes in cellular structures .
Biochemical Pathways
It’s worth noting that 1,3,4-thiadiazole derivatives, which share a similar structure with this compound, have been reported to affect various biochemical pathways, including those involved in antimicrobial, antituberculosis, and antitumor activities .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown due to the lack of specific studies on this compound. Similar compounds, such as 1,3,4-thiadiazole derivatives, have been reported to exhibit various biological effects, including antimicrobial, antituberculosis, and antitumor activities .
Preparation Methods
The synthesis of N-(3-methylbutyl)-4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzamide can be achieved through multi-component reactions under microwave irradiation. One common method involves the use of aromatic aldehydes, ethyl acetoacetate, and derivatives of 1,3,4-thiadiazoles in the presence of an ionic liquid such as [Et3NH]+[HSO4]- under solvent-free conditions . This green synthetic approach is advantageous due to its high atom economy, minimal use of hazardous materials, and simple workup and purification processes.
Chemical Reactions Analysis
N-(3-methylbutyl)-4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety, using reagents like alkyl halides or acyl chlorides.
Cyclization: The thiadiazole ring can participate in cyclization reactions to form fused heterocyclic systems.
Scientific Research Applications
N-(3-methylbutyl)-4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzamide has several applications in scientific research:
Medicinal Chemistry: The compound exhibits potential as an anticancer, antimicrobial, and antiviral agent due to its ability to interact with various biological targets.
Biological Studies: It is used in the study of enzyme inhibition, particularly those involved in metabolic pathways and signal transduction.
Industrial Applications: The compound’s unique structure makes it suitable for use in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
N-(3-methylbutyl)-4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzamide can be compared with other similar compounds, such as:
N-(4-Fluorophenyl)-3-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide: This compound has a similar structure but with a fluorine substituent on the phenyl ring, which can alter its biological activity and chemical properties.
2-(5-Amino-(mercapto)-1,3,4-thiadiazole): This compound contains a thiadiazole ring and exhibits different reactivity and biological activities compared to the quinazoline-fused system.
Properties
IUPAC Name |
N-(3-methylbutyl)-4-[(5-oxo-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2S/c1-13(2)11-12-22-18(27)14-7-9-15(10-8-14)23-20-25-26-19(28)16-5-3-4-6-17(16)24-21(26)29-20/h3-10,13H,11-12H2,1-2H3,(H,22,27)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUWJLHGNGXLVIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C1=CC=C(C=C1)NC2=NN3C(=O)C4=CC=CC=C4N=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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